molecular formula C21H27NO2 B13423738 Acetoxyphene CAS No. 33318-28-4

Acetoxyphene

Cat. No.: B13423738
CAS No.: 33318-28-4
M. Wt: 325.4 g/mol
InChI Key: WPOZMXNNOJHTDY-UTKZUKDTSA-N
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Description

Acetoxyphene is an organic compound characterized by the presence of an acetoxy group attached to a phenyl ring The acetoxy group, with the formula −OCOCH3, is a functional group that differs from the acetyl group by the presence of an additional oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetoxyphene can be synthesized through several methods. One common approach involves the acetylation of phenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the phenol reacting with acetic anhydride to form this compound and acetic acid as a byproduct.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetoxyphene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to hydroxy derivatives.

    Substitution: The acetoxy group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with this compound under basic conditions to replace the acetoxy group.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroxy derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Acetoxyphene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetoxyphene involves its interaction with specific molecular targets. For instance, in biological systems, this compound may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Acetaminophen: Known for its analgesic and antipyretic properties.

    Acetophenone: Used as a precursor in the synthesis of various pharmaceuticals and fragrances.

    Acetylsalicylic Acid:

Uniqueness of Acetoxyphene

This compound is unique due to its specific functional group, which imparts distinct chemical reactivity and potential applications. Unlike acetaminophen or acetylsalicylic acid, this compound’s acetoxy group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

33318-28-4

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] acetate

InChI

InChI=1S/C21H27NO2/c1-17(16-22(3)4)21(24-18(2)23,20-13-9-6-10-14-20)15-19-11-7-5-8-12-19/h5-14,17H,15-16H2,1-4H3/t17-,21+/m1/s1

InChI Key

WPOZMXNNOJHTDY-UTKZUKDTSA-N

Isomeric SMILES

C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C

Canonical SMILES

CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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